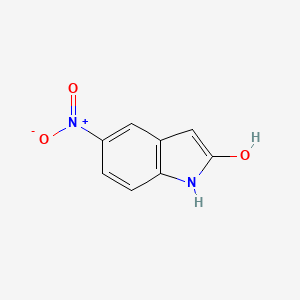

1H-Indol-2-ol, 5-nitro-

Description

1H-Indol-2-ol, 5-nitro- (C₈H₆N₂O₃) is a nitro-substituted indole derivative characterized by a hydroxyl group at position 2 and a nitro group (-NO₂) at position 5 on the indole ring. Nitro groups are electron-withdrawing, influencing reactivity and biological activity. The parent compound, 1H-Indol-2-ol (2-hydroxyindole), has a molecular weight of 133.15 g/mol (C₈H₇NO) and exhibits aromaticity, enabling electrophilic substitutions and hydrogen bonding .

Properties

IUPAC Name |

5-nitro-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-4,9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGTYKMCZXWRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-Indol-2-ol, 5-nitro- typically involves the nitration of indole derivatives. One common method is the nitration of 1H-indol-2-ol using nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. For example, the use of palladium-catalyzed reactions has been explored for the synthesis of various indole derivatives .

Chemical Reactions Analysis

Condensation Reactions

The hydroxyl group at position 2 and the electron-withdrawing nitro group at position 5 facilitate nucleophilic and electrophilic reactivity. Key examples include:

-

Thiosemicarbazide Condensation : Reacting 5-nitro-1H-indole-2,3-dione (5-nitroisatin) with N-substituted thiosemicarbazides under reflux in ethanol or methanol forms thiosemicarbazone derivatives. Acid catalysis enhances yield and regioselectivity.

-

Mannich Reactions : Thiosemicarbazones undergo further derivatization with formaldehyde and secondary amines (e.g., morpholine, piperidine) to form 1-morpholino/piperidinomethyl derivatives. These reactions introduce alkylamino groups, modulating solubility and biological activity.

Alkylation and Quaternary Ammonium Salt Formation

The indole nitrogen (position 1) participates in alkylation:

-

Pyridinium Salt Synthesis : Treatment of 2-(5-nitro-1H-indol-2-yl)phenol derivatives with p-toluenesulfonyl chloride and pyridine yields pyridinium chloride salts. Single-crystal X-ray analysis confirms intramolecular stacking between the pyridinium and indole moieties (interplanar angle: 17.91°) .

Example :

Reductive Cyclization

Nitro-substituted intermediates enable indole ring formation:

-

Nitroketone Reduction : Nitroketone intermediates (e.g., 36 ) undergo reductive cyclization using Fe/AcOH or catalytic hydrogenation to form the indole scaffold. This method achieves yields of 56–60% in KDR kinase inhibitor syntheses .

Nitro Group Reactivity and Reduction

The nitro group at position 5 is pivotal for electronic effects and further transformations:

-

Reduction to Amine : Catalytic hydrogenation or NaBH₄ reduces the nitro group to an amine (-NH₂), altering biological activity. For example, 5-aminoindole derivatives show enhanced binding affinity compared to nitro counterparts (DC₅₀ < 10 μM vs. weaker binding) .

-

Electrophilic Substitution : The nitro group directs electrophiles to the indole’s 4- and 6-positions due to its meta-directing nature, enabling regioselective functionalization .

Coupling Reactions

The indole core participates in cross-coupling:

-

Suzuki-Miyaura Coupling : 3-Iodo-1H-indole-2-carbonitriles (precursors to 5-nitro derivatives) undergo palladium-catalyzed coupling with arylboronic acids to form biaryl structures .

Comparative Reactivity of Derivatives

Mechanistic Insights

-

Antiproliferative Activity : 5-Nitroindole derivatives (e.g., compounds 5 and 7 ) induce reactive oxygen species (ROS) in HeLa cells, correlating with IC₅₀ values of ~5 μM. Pretreatment with N-acetyl cysteine reverses cytotoxicity, confirming ROS-mediated mechanisms .

-

Structural Effects : Substituents at position 2 reduce binding affinity compared to unsubstituted analogs, as seen in kinase inhibition studies .

Scientific Research Applications

Anticancer Applications

The anticancer properties of 1H-Indol-2-ol, 5-nitro- have been explored in several studies, demonstrating its effectiveness against various cancer cell lines.

- Mechanism of Action : Research indicates that compounds derived from 1H-Indol-2-ol, 5-nitro- can induce cell cycle arrest, particularly at the S and G2/M phases. This mechanism is crucial as it interferes with DNA replication and mitosis, essential processes for cancer cell proliferation .

-

Case Studies :

- A study evaluated a series of indole derivatives against human cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer). Compounds derived from 1H-Indol-2-ol, 5-nitro- exhibited selective cytotoxicity, with IC50 values indicating significant potency against HCT-116 cells .

- Another investigation synthesized derivatives of indole compounds and assessed their anticancer activity through MTT assays. The results showed promising anti-proliferative effects against multiple cancer types, reinforcing the potential of indole-based compounds in oncology .

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 7.1 ± 0.07 | Cell cycle arrest |

| Compound B | A549 | 10.5 ± 0.07 | Induces apoptosis |

Anti-inflammatory Properties

In addition to its anticancer potential, 1H-Indol-2-ol, 5-nitro- has shown promise in anti-inflammatory applications.

- Mechanism of Action : The compound has been linked to the inhibition of inflammatory cytokines such as IL-6 and TNF-α. This suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation .

- Case Studies :

Enzyme Inhibition

The ability of 1H-Indol-2-ol, 5-nitro- to inhibit specific enzymes has been another area of focus.

- α-glucosidase Inhibition : A recent study highlighted the compound's efficacy as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes by preventing carbohydrate breakdown .

| Enzyme | Inhibition Type | Compound Efficacy |

|---|---|---|

| α-glucosidase | Competitive | Significant improvement over standard inhibitors |

Synthesis and Structural Characterization

The synthesis of 1H-Indol-2-ol, 5-nitro-, along with its derivatives, involves various chemical reactions that enhance its biological activity.

Mechanism of Action

The mechanism of action of 1H-Indol-2-ol, 5-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole nucleus can also bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 5-Nitroindolin-2-one Derivatives (e.g., 3-hidroksi-5-nitro-3-(1H-indol-3-il)-indolin-2-one): Synthesis: Prepared via reactions between 5-nitroisatin and indole/pyrrole using potassium bicarbonate or ceric ammonium nitrate (CAN) under ultrasound . Bioactivity: Exhibits cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 468.36 μM), though less potent than pyrrole-substituted analogs (IC₅₀ = 237.86 μM). The nitro group enhances bioactivity compared to non-nitro derivatives . Key Data:

| Compound | IC₅₀ (μM) | Yield |

|---|---|---|

| 5-Nitroindolin-2-one + indole | 468.36 | 50% |

| 5-Nitroindolin-2-one + pyrrole | 237.86 | 80% |

- 7-Fluoro-1-methyl-5-nitroindol-2-one (C₉H₈FN₂O₃): Features a nitro group at position 5 and fluorine at position 5. Potential applications in pharmaceuticals due to halogenated and nitro functionalities, though safety profiles require further study .

3-(Triazolyl)indole Derivatives (e.g., 3-(2-(4-methoxyphenyl)-1H-triazol-1-yl)-1H-indol-5-ol):

Physicochemical Properties

- Solubility : Nitro groups reduce solubility in polar solvents due to increased hydrophobicity. For example, 1H-Indol-2-ol derivatives with methoxy groups (e.g., 3-benzyl-5-methoxy-1H-indole) show better aqueous solubility than nitro analogs .

- Spectroscopic Features: IR: Nitro groups absorb strongly at 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) . ¹H-NMR: Hydroxyl protons in 1H-Indol-2-ol resonate at δ ~10.5 ppm, while nitro-substituted indoles show deshielded aromatic protons (δ 8.0–8.6 ppm) .

Key Data Tables

Table 1: Structural and Bioactivity Comparison

| Compound | Substituents | Molecular Weight (g/mol) | IC₅₀ (μM) | Key Application |

|---|---|---|---|---|

| 1H-Indol-2-ol, 5-nitro- | -OH (C2), -NO₂ (C5) | ~179.15 | N/A | Hypothetical anticancer/energetic |

| 3-hidroksi-5-nitroindolin-2-one | -NO₂ (C5), -indole | 317.28 | 468.36 | Liver cancer therapy |

| 7-Fluoro-1-methyl-5-nitroindol-2-one | -NO₂ (C5), -F (C7) | 225.17 | N/A | Pharmaceutical research |

Q & A

Basic: What synthetic strategies are effective for preparing 5-nitro-1H-indol-2-ol, and how can reaction yields be improved?

Methodological Answer:

The synthesis of 5-nitro-1H-indol-2-ol typically involves nitration of indole precursors or functionalization of pre-substituted indoles. For example:

- Precursor Functionalization : Start with 1H-indol-2-ol (CAS 16990-73-1) and introduce the nitro group via electrophilic aromatic substitution. Reaction conditions (e.g., nitric acid/sulfuric acid mixtures) must balance regioselectivity and stability of the indole core .

- Optimization : Evidence from CuI-catalyzed click chemistry (30% yield in a related indole synthesis) suggests that catalyst loading, solvent systems (e.g., PEG-400:DMF mixtures), and temperature control can improve efficiency .

Basic: Which spectroscopic techniques are critical for characterizing 5-nitro-1H-indol-2-ol, and what diagnostic signals should be prioritized?

Methodological Answer:

- 1H/13C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 8.62 ppm for NH in DMSO-d6). Aromatic protons in the indole ring typically appear between δ 6.60–8.62 ppm, with coupling constants (e.g., J = 8.5 Hz) confirming substitution patterns .

- HRMS : Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]+ for a triazole-indole analog) and isotopic patterns to verify purity .

Advanced: How does the 5-nitro group influence the electronic properties and reactivity of 1H-indol-2-ol?

Methodological Answer:

The electron-withdrawing nitro group reduces electron density at the 5-position, directing electrophiles to the 3- or 7-positions of the indole ring. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental validation via bromination or Friedel-Crafts acylation can confirm regioselectivity .

Advanced: How can researchers address discrepancies in NMR data for nitro-substituted indoles?

Methodological Answer:

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : To identify tautomeric equilibria (e.g., NH proton exchange in DMSO) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons adjacent to the nitro group .

Methodological: What in vitro assays are suitable for evaluating the biological activity of 5-nitro-1H-indol-2-ol?

Methodological Answer:

- Antioxidant Assays : DPPH radical scavenging or lipid peroxidation inhibition, given structural similarities to indole-based antioxidants .

- Enzyme Inhibition Studies : Test interactions with cytochrome P450 or monoamine oxidase isoforms using fluorometric or spectrophotometric assays .

Advanced: What challenges arise in regioselective functionalization, and how can computational tools aid synthesis design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.